molecular formula C16H25N3O3 B8281492 N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide

N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide

Cat. No.: B8281492
M. Wt: 307.39 g/mol
InChI Key: MBIGUIFUQBQAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with diethyl and isopentylamino substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide typically involves the nitration of a suitable benzene derivative followed by amination reactions. One common method involves the nitration of diethylbenzene to form N,N-Diethyl-4-nitroaniline. This intermediate is then subjected to a substitution reaction with isopentylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. The use of copper-based catalysts in oxidative coupling reactions has been reported to achieve high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide involves its participation in nucleophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is unique due to the presence of both diethyl and isopentylamino substituents along with the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

N,N-diethyl-4-(3-methylbutylamino)-3-nitrobenzamide

InChI

InChI=1S/C16H25N3O3/c1-5-18(6-2)16(20)13-7-8-14(15(11-13)19(21)22)17-10-9-12(3)4/h7-8,11-12,17H,5-6,9-10H2,1-4H3

InChI Key

MBIGUIFUQBQAJT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)NCCC(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following general procedure 2B, N,N-diethyl-4-fluoro-3-nitrobenzamide (1.077 g, 4.48 mmol) and 3-methyl-1-butanamine (0.68 mL, 5.83 mmol) were stirred at 85° C. for 14 h to provide the title compound (1.425 g) as an orange oil. The crude product was used in subsequent steps. 1H-NMR (CD3OD): δ 8.22 (d, J=2.0 Hz, 1H), 7.56 (dd, J=9.2 Hz, J=2.0 Hz, 1H), 7.09 (d, J=9.2 Hz, 1H), 3.52–3.40 (br m, 6H), 1.83–1.72 (m, 1H), 1.64 (q, J=7.6 Hz, 2H), 1.23 (t, J=7.6 Hz, 6H), 1.01 (d, J=6.8 Hz, 6H). MS (ESI) (M+H)+=308.
Quantity
1.077 g
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two

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